Isopropyl isobutyl ether
Description
Contextualization of Isopropyl Isobutyl Ether within the Broader Ether Class
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, conforming to the general structure R-O-R'. solubilityofthings.com This ether linkage is a key functional group that imparts specific chemical and physical properties, making them valuable in numerous chemical applications. solubilityofthings.com Ethers are generally less reactive than many other functional groups, a stability that makes them excellent solvents for a wide range of organic reactions. solubilityofthings.comlibretexts.org
This compound, with the chemical formula C₇H₁₆O, is a specific member of this class. nih.gov It is an asymmetrical ether, meaning the two alkyl groups attached to the oxygen atom are different—in this case, an isopropyl group and an isobutyl group. Both of these alkyl groups are branched, which influences the molecule's steric hindrance and physical properties. The structure and properties of ethers like this compound are of interest in various fields, including their use as solvents and, more recently, in fuel technology. solubilityofthings.commdpi.com
The physical and chemical characteristics of ethers can be systematically compared. Below is a data table outlining key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-1-(1-methylethoxy)propane |
| Synonyms | 1-methylethyl 2-methylpropyl ether |
| CAS Number | 78448-33-6 |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| Boiling Point | 98 °C |
| XLogP3-AA (LogP) | 2.2 |
Data sourced from PubChem and other chemical databases. nih.govstenutz.eu
Historical Developments in the Scientific Study of Related Ethers
The scientific history of ethers dates back to the 13th century, with early descriptions of preparing what is now known as diethyl ether by reacting spirit of wine (ethanol) with oil of vitriol (sulfuric acid). yale.edu For centuries, the term "ether" was applied more broadly to any volatile substance. yale.edu Significant progress in understanding the structure and synthesis of ethers occurred in the 19th century.
A pivotal moment in the history of ether chemistry was the development of the Williamson ether synthesis by Alexander Williamson in 1850. wikipedia.orgchemeurope.comnumberanalytics.com This reaction, which forms an ether from an organohalide and a deprotonated alcohol (alkoxide), was crucial because it helped to definitively prove the structure of ethers. wikipedia.orgchemeurope.com The Williamson synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings, proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. chemeurope.comnumberanalytics.comchemistrytalk.org In this reaction, the alkoxide ion acts as a nucleophile, attacking an electrophilic carbon, typically on a primary alkyl halide. wikipedia.orgnumberanalytics.com
While the Williamson synthesis remains a cornerstone, other methods for etherification have also been developed, such as the acid-catalyzed dehydration of alcohols, which is particularly useful for creating symmetrical ethers. numberanalytics.comnumberanalytics.com These foundational synthetic methods paved the way for the creation and study of a vast array of ether compounds, including branched ethers like this compound.
Research Significance and Current Academic Rationale for this compound Investigations
The academic interest in this compound and related branched ethers is largely driven by their potential applications as fuel additives. mdpi.com Ethers are considered valuable blending components for gasoline and diesel fuels because they can improve combustion properties, such as increasing the octane (B31449) or cetane number, while reducing harmful emissions like carbon monoxide and unburned hydrocarbons. mdpi.comiea-amf.org The addition of oxygen-containing compounds (oxygenates) like ethers can lead to more complete fuel combustion. iea-amf.org
Research into branched ethers, in particular, is motivated by the desire to find high-performance biofuels derived from renewable sources. mdpi.comrsc.org For instance, studies have explored the synthesis of ethers from bioderived alcohols. mdpi.com The structure of an ether, including the degree of branching, significantly influences its fuel properties, such as sooting tendency and auto-ignition delay, which are quantified by the Yield Sooting Index (YSI) and cetane number (CN), respectively. chemrxiv.org Oxymethylene ethers (OMEs) with isobutyl terminating groups have been synthesized and characterized as part of broader studies to understand structure-property relationships for diesel fuel blendstocks. acs.orgosti.gov
Specific research has focused on the synthesis of structurally similar ethers, such as isopropyl tert-butyl ether (IPTBE), via the liquid-phase addition of isopropanol (B130326) to isobutene, often using ion-exchange resins as catalysts. researchgate.netresearchgate.net The kinetics and thermodynamics of these reactions are studied to optimize production for fuel applications. researchgate.net
Furthermore, this compound serves as a model compound in atmospheric chemistry. Studies have investigated its hydroxyl-radical-initiated oxidation to understand its degradation pathways in the troposphere. rsc.org This research helps to determine the atmospheric lifetime and potential environmental impact of ethers that may be released into the atmosphere from their use as fuel additives or industrial solvents. The major products from this oxidation include acetone (B3395972) and isopropyl formate (B1220265), which are formed through complex radical reaction mechanisms. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
78448-33-6 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yloxypropane |
InChI |
InChI=1S/C7H16O/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
HIIBZFKVMXEQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl Isobutyl Ether and Analogous Ethers
Classical Approaches to Ether Synthesis
Traditional methods for ether synthesis have been well-established for over a century and continue to be valuable in both laboratory and industrial settings. These approaches primarily involve the dehydration of alcohols or the reaction of an alkoxide with an alkyl halide.
Dehydration Mechanisms of Branched Alcohols for Ether Formation
The acid-catalyzed dehydration of alcohols is a common method for producing symmetrical ethers. smolecule.commasterorganicchemistry.com This reaction typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). mdpi.com The mechanism of this reaction is dependent on the structure of the alcohol. escholarship.org
Primary alcohols, upon protonation by the acid, are attacked by another alcohol molecule in a concerted S(_N)2 mechanism to form a protonated ether, which then deprotonates to yield the final product. masterorganicchemistry.comescholarship.org This method is most effective for the synthesis of symmetrical ethers from primary alcohols. mdpi.com
However, the synthesis of unsymmetrical ethers, such as isopropyl isobutyl ether, via co-dehydration of two different alcohols (isopropanol and isobutanol) is generally inefficient. This process leads to a statistical mixture of three different ethers (diisopropyl ether, diisobutyl ether, and this compound), which are often difficult to separate due to their similar boiling points. mdpi.com
Furthermore, with secondary and tertiary alcohols, such as isopropanol (B130326), the reaction mechanism can shift towards an S(_N)1 pathway. escholarship.org The protonated alcohol can lose a molecule of water to form a relatively stable secondary or tertiary carbocation. This carbocation can then be attacked by another alcohol molecule to form the ether. However, a significant competing reaction is the E1 elimination of a proton from the carbocation to form an alkene, which reduces the ether yield. masterorganicchemistry.com The reaction temperature is a critical factor, with higher temperatures favoring the elimination reaction to form alkenes. mdpi.com For secondary alcohols, bimolecular dehydration can also compete with other pathways like S(_N)1 or elimination-addition reactions. masterorganicchemistry.com
Adaptations of the Williamson Ether Synthesis for this compound
The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution of an alkyl halide or a similar substrate with an alkoxide ion. This reaction proceeds via an S(_N)2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group.
To synthesize the unsymmetrical this compound, there are two possible combinations of reactants:
Isopropyl alkoxide (isopropoxide) with an isobutyl halide.
Isobutyl alkoxide (isobutoxide) with an isopropyl halide.
The choice between these two routes is crucial for maximizing the yield of the desired ether and minimizing side reactions, particularly elimination. The S(_N)2 mechanism is sensitive to steric hindrance at the electrophilic carbon center. As the steric bulk around the reaction center increases, the competing E2 elimination reaction becomes more favorable, especially when using a strong, sterically hindered base like an alkoxide.
Considering the structures of the reactants, isobutyl halides are primary alkyl halides, while isopropyl halides are secondary. S(_N)2 reactions proceed most efficiently with primary alkyl halides due to their lower steric hindrance. researchgate.net Conversely, using a secondary alkyl halide like isopropyl bromide with a strong base like isobutoxide increases the likelihood of an E2 elimination reaction, which would produce propene instead of the desired ether.
Therefore, the preferred and more efficient pathway for the synthesis of this compound via the Williamson synthesis is the reaction of sodium or potassium isopropoxide with a primary isobutyl halide (e.g., isobutyl bromide or isobutyl chloride). This strategic choice minimizes the competing elimination reaction and favors the desired S(_N)2 substitution, leading to a higher yield of this compound.
Advanced Catalytic Synthesis Strategies
In recent years, the development of advanced catalytic systems has offered more efficient and selective routes for ether synthesis, often under milder reaction conditions and with greater atom economy compared to classical methods. These strategies involve the use of heterogeneous and homogeneous catalysts to facilitate the formation of the ether linkage.
Heterogeneous Catalysis in this compound Production
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for regeneration and reuse. Solid acid catalysts are particularly prominent in the synthesis of ethers from alcohols.
Mechanistic studies on the coupling of alcohols over solid acid catalysts have provided valuable insights into the reaction pathways. For instance, the reaction of ethanol (B145695) and isobutanol over the ion-exchange resin Amberlyst-35 at 110°C and 1 MPa was investigated using isotopic labeling. The major product, ethyl isobutyl ether (EIBE), was found to be primarily formed through a surface-catalyzed S(_N)2 reaction. In contrast, the minor product, ethyl tert-butyl ether (ETBE), was formed via a carbenium ion intermediate, indicative of an S(_N)1-type mechanism. osti.gov These findings suggest that for the synthesis of this compound from isopropanol and isobutanol over a similar solid acid catalyst, the reaction would likely proceed through analogous pathways.
The table below summarizes the mechanistic pathways observed in the synthesis of analogous ethers over solid acid catalysts, which can be extrapolated to the synthesis of this compound.
Table 1: Mechanistic Pathways in the Catalytic Synthesis of Analogous Ethers
| Reactants | Catalyst | Major Product | Dominant Mechanism | Minor Product | Dominant Mechanism |
|---|---|---|---|---|---|
| Ethanol + Isobutanol | Amberlyst-35 | Ethyl Isobutyl Ether (EIBE) | Surface S(_N)2 | Ethyl tert-Butyl Ether (ETBE) | Carbenium Intermediate (S(_N)1-like) |
| Methanol (B129727) + Isobutanol | Nafion-H / Amberlyst-35 | Methyl Isobutyl Ether (MIBE) | Surface S(_N)2 | Methyl tert-Butyl Ether (MTBE) | Carbenium Intermediate (S(_N)1-like) |
| Chiral 2-Pentanol + Ethanol | Nafion-H / H-ZSM-5 | 2-Ethoxypentane | Surface S(_N)2 with chiral inversion | - | - |
Zeolites, such as H-ZSM-5, and other solid acids like Nafion-H, have also been employed in alcohol coupling reactions. H-ZSM-5, a medium-pore zeolite, has demonstrated shape selectivity in such reactions. osti.gov The acidic properties and pore structure of these materials play a crucial role in determining the product distribution and reaction mechanism.
Homogeneous Catalysis for Ether Linkage Formation
Homogeneous catalysts, which are in the same phase as the reactants, can offer high activity and selectivity under mild reaction conditions. While specific studies on the homogeneous catalytic synthesis of this compound are not extensively detailed in the provided search results, general principles and findings for the synthesis of unsymmetrical ethers are applicable.
Transition metal complexes have been explored for the dehydrative cross-coupling of two different alcohols. For example, cationic ruthenium–hydride complexes have been shown to catalyze the selective etherification of two different alcohols to form unsymmetrical ethers. researchgate.net These catalytic systems often operate under mild conditions and tolerate a range of functional groups. researchgate.net
Iron(III) triflate has been identified as an efficient and environmentally benign catalyst for the direct etherification of alcohols. google.com The addition of ammonium (B1175870) chloride as a co-catalyst can suppress side reactions and enhance the selectivity for ether formation. Mechanistic studies suggest that for the synthesis of unsymmetrical ethers, the reaction may proceed through the in-situ formation of symmetrical ethers. google.com
The development of homogeneous catalytic systems for the synthesis of branched ethers like this compound continues to be an active area of research, with a focus on improving catalyst efficiency, selectivity, and the use of environmentally friendly reaction conditions.
Exploration of Novel Catalyst Systems and Reaction Pathways for Ethers
The quest for more sustainable and efficient synthetic methods has driven the exploration of novel catalyst systems and reaction pathways for ether synthesis. These include the development of new materials and the application of innovative reaction conditions.
One area of investigation is the use of novel solid acid catalysts with tailored properties. For example, the modification of zeolites and other mesoporous materials can enhance their catalytic activity and selectivity for specific etherification reactions. nih.gov The introduction of different metal centers or the alteration of the support material can influence the catalyst's acidity and pore structure, thereby directing the reaction towards the desired ether product.
Reductive etherification of carbonyl compounds with alcohols represents an alternative pathway to ethers. This method can be catalyzed by various systems and offers a different synthetic approach compared to the direct dehydration of alcohols. nih.gov
Furthermore, the application of unconventional reaction conditions, such as microwave irradiation, has been shown to accelerate ether synthesis. Microwave-assisted Williamson ether synthesis can significantly reduce reaction times and improve yields.
The development of catalysts for the synthesis of branched ethers is an ongoing field of study. Novel catalytic systems that can efficiently and selectively couple two different branched alcohols, such as isopropanol and isobutanol, would represent a significant advancement in ether synthesis. The focus of this research is on creating catalysts that are not only highly active and selective but also robust, recyclable, and environmentally benign. iosrjournals.org
Process Engineering and Optimization in Ether Manufacturing
The industrial-scale synthesis of ethers, including this compound, necessitates a sophisticated approach to process engineering and optimization. Key considerations in this domain revolve around maximizing reaction efficiency, ensuring high product purity, and minimizing operational costs. These objectives are primarily achieved through innovations in reactor design and the implementation of advanced separation and purification technologies.
Reactor Design Innovations for Ether Synthesis
Innovations in reactor technology for ether synthesis are often centered on process intensification, which aims to combine reaction and separation into a single unit, thereby overcoming equilibrium limitations and improving efficiency. acs.org
Reactive Distillation (RD):
A prominent example of process intensification is reactive distillation (RD). youtube.com In an RD column, the reaction and separation occur simultaneously. The reactor section is typically a packed bed containing a solid acid catalyst. As the reactants flow through the catalyst bed, the ether is formed. The continuous removal of the ether product from the reaction zone by distillation shifts the reaction equilibrium, leading to higher conversion rates. youtube.com
Key parameters in the design of a reactive distillation column include the number of stages, the location of the feed, the reflux ratio, and the reboiler duty. youtube.com Simulation tools like Aspen PLUS are often used to model and optimize these parameters for specific ether syntheses. youtube.com For instance, in the synthesis of dimethyl ether (DME), simulations have shown that positioning the methanol feed at the top of the reaction zone can enhance conversion. youtube.com
| Reactor Type | Description | Advantages for Ether Synthesis | Key Design Considerations |
| Batch Reactor | Reactants are loaded, the reaction proceeds, and then products are removed. youtube.com | Suitable for small-scale production and research. youtube.com | Reaction time, temperature, and mixing. youtube.com |
| Continuous Stirred-Tank Reactor (CSTR) | Reactants continuously flow in, and products flow out from a well-mixed vessel. youtube.com | Good temperature control, suitable for large-scale production. youtube.com | Residence time, mixing intensity, and heat transfer. youtube.com |
| Plug Flow Reactor (PFR) / Tubular Reactor | Reactants flow through a tube, with concentration changing along the length. youtube.com | High conversion per unit volume, good for fast reactions. | Reactor length, diameter, and heat transfer. |
| Fixed-Bed Reactor | Reactants flow through a packed bed of solid catalyst. youtube.com | High catalyst loading, suitable for catalytic reactions. | Catalyst particle size, bed porosity, and pressure drop. youtube.com |
| Reactive Distillation (RD) Column | Integrates reaction and distillation in a single unit. youtube.com | Overcomes equilibrium limitations, increases conversion, and can reduce energy consumption. youtube.com | Catalyst zone location, number of trays, reflux ratio, and feed location. youtube.com |
Other Innovative Reactor Designs:
Membrane Reactors: These reactors integrate a membrane for selective removal of a product, which can shift the reaction equilibrium and enhance conversion.
Microreactors: Characterized by their small channel dimensions, microreactors offer enhanced heat and mass transfer rates, leading to better process control and potentially higher yields. alliedacademies.org
The selection of the optimal reactor design is a complex process that involves a thorough analysis of reaction kinetics, thermodynamics, and economic factors. alliedacademies.org Advanced modeling and simulation tools are increasingly being used to facilitate this process and develop innovative reactor designs that are both efficient and cost-effective. alliedacademies.org
Advanced Separation and Purification Technologies in Ether Production
The output stream from an ether synthesis reactor is typically a mixture containing the desired ether, unreacted starting materials, byproducts, and water. Therefore, efficient separation and purification technologies are essential to obtain high-purity this compound.
Distillation:
Distillation is a cornerstone of separation in the chemical industry. google.com However, the separation of ethers from alcohols can be complicated by the formation of azeotropes—mixtures that have a constant boiling point and composition. mdpi.com For example, methyl tert-butyl ether (MTBE) and methanol form an azeotrope, making their separation by simple distillation challenging. mdpi.com
Azeotropic Distillation: This technique involves adding a third component, known as an entrainer, to the mixture to alter the relative volatilities of the components and break the azeotrope. google.com The entrainer forms a new, lower-boiling azeotrope with one of the original components, allowing for its removal. google.com
Extractive Distillation: In this method, a high-boiling solvent is added to the mixture to selectively alter the volatility of one of the components, facilitating separation by distillation.
Adsorption:
Adsorption is a process where molecules from a fluid phase adhere to the surface of a solid adsorbent. aiche.org This technique is particularly effective for removing trace impurities. google.com
Zeolites: These are microporous aluminosilicate (B74896) minerals that can be used to selectively adsorb impurities. For instance, large-pore zeolites like 13X have been employed to remove impurities such as water, methanol, and acetone (B3395972) from MTBE. google.com
Activated Carbon: Due to its high surface area and porous structure, activated carbon is an effective adsorbent for removing organic impurities. nih.gov
Silica Gel: This adsorbent is known for its ability to remove water and alcohols from ethers. google.com
Membrane Separation:
Membrane technology offers an energy-efficient alternative to traditional separation methods like distillation. wikipedia.orgwatertreatmentservices.co.uk These processes utilize semi-permeable membranes that allow certain molecules to pass through while retaining others. pentair.com
Pervaporation: This technique is particularly suited for breaking azeotropes. researchgate.net In the purification of ethyl tert-butyl ether (ETBE) from an ethanol/ETBE azeotropic mixture, pervaporation using cellulose (B213188) acetate (B1210297) membranes has shown high selectivity for ethanol. researchgate.net Poly(vinyl alcohol) based membranes are also commonly used for separating methanol/MTBE mixtures. mdpi.com
Nanofiltration: This pressure-driven membrane process can be used to separate molecules based on size and is applied in various industrial separations. memo3.ch
Hybrid Processes:
Often, a combination of different separation techniques is employed to achieve the desired product purity in an economically viable manner. For example, a process for purifying ETBE involves an initial extraction of ethanol with water, followed by heteroazeotropic distillation using ETBE as an azeotropant to dehydrate the ethanol. google.com
| Technology | Principle of Separation | Application in Ether Purification | Key Parameters |
| Azeotropic Distillation | Addition of an entrainer to form a new, lower-boiling azeotrope. google.com | Breaking ether-alcohol azeotropes. | Choice of entrainer, column design. |
| Extractive Distillation | Addition of a solvent to alter relative volatilities. | Separating close-boiling components. | Solvent selection, solvent-to-feed ratio. |
| Adsorption | Selective adhesion of molecules to a solid surface. aiche.org | Removal of trace impurities like water, alcohols, and ketones. google.com | Adsorbent type (e.g., zeolites, activated carbon), temperature, pressure. google.comnih.gov |
| Pervaporation | A membrane process involving partial vaporization through a non-porous membrane. researchgate.net | Dehydration of ether-alcohol mixtures and breaking azeotropes. mdpi.comresearchgate.net | Membrane material, operating temperature, and pressure. |
| Nanofiltration | Separation based on molecular size using a porous membrane. memo3.ch | Removal of larger organic molecules and multivalent ions. | Membrane pore size, pressure, and flow rate. |
| Liquid-Liquid Extraction | Separation based on differing solubilities in two immiscible liquid phases. memo3.ch | Removal of water-soluble impurities like alcohols from the ether product. | Solvent choice, solvent-to-feed ratio, number of extraction stages. |
Chemical Reactivity and Reaction Mechanisms of Isopropyl Isobutyl Ether
Acid-Catalyzed Ether Cleavage
The cleavage of the C–O bond in ethers by strong acids is a fundamental reaction. nih.gov For isopropyl isobutyl ether, this reaction proceeds via nucleophilic substitution, and the specific pathway is dictated by the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com The first step in this process is the protonation of the ether oxygen by a strong acid, typically a hydrohalic acid like HBr or HI, to form an oxonium ion. masterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
Following protonation, the cleavage of the C–O bond can occur through either an SN1 or SN2 mechanism. wikipedia.org The pathway is largely determined by the stability of the potential carbocation intermediates that could be formed. wikipedia.orgpressbooks.pub
SN2 Pathway: In cases involving primary and secondary alkyl groups, the reaction generally follows an SN2 mechanism. pressbooks.publibretexts.org The halide ion, acting as a nucleophile, attacks the less sterically hindered carbon atom of the protonated ether. pressbooks.publibretexts.org For this compound, the isobutyl group is a primary alkyl group, while the isopropyl group is a secondary alkyl group. Therefore, the nucleophilic attack is more likely to occur at the primary carbon of the isobutyl group due to lower steric hindrance. pressbooks.pub This results in the formation of isobutyl halide and isopropyl alcohol.
SN1 Pathway: An SN1 mechanism becomes significant if one of the alkyl groups can form a stable carbocation. wikipedia.orgpressbooks.pub Tertiary, benzylic, or allylic ethers are prone to cleave via an SN1 pathway. pressbooks.publibretexts.org In the case of this compound, the secondary isopropyl carbocation is more stable than the primary isobutyl carbocation. However, primary carbocations are generally not stable enough to form, making the SN1 pathway less likely to initiate via cleavage of the isobutyl-oxygen bond. wikipedia.org While a secondary carbocation is more stable than a primary one, the SN2 pathway at the less hindered primary carbon is generally favored for ethers with primary and secondary alkyl groups. pressbooks.pub
The regioselectivity of ether cleavage is controlled by a combination of steric and electronic effects.
Steric Effects: As mentioned, steric hindrance plays a crucial role in determining the site of nucleophilic attack in an SN2 reaction. The nucleophile will preferentially attack the carbon atom that is less sterically encumbered. pressbooks.publibretexts.org In this compound, the primary carbon of the isobutyl group is significantly less hindered than the secondary carbon of the isopropyl group, directing the SN2 attack to the isobutyl moiety.
Electronic Effects: Electronic effects influence the stability of potential carbocation intermediates in SN1 reactions. The secondary isopropyl carbocation is stabilized by hyperconjugation from the two methyl groups, making it more stable than the primary isobutyl carbocation. While this electronic stabilization favors the formation of an isopropyl carbocation, the high energy of a primary carbocation generally prevents the SN1 pathway from occurring at the isobutyl group. wikipedia.org
The interplay of these effects for this compound under typical acidic cleavage conditions is summarized in the table below.
| Alkyl Group | Carbon Type | Steric Hindrance | Carbocation Stability | Predominant Pathway of Attack |
| Isobutyl | Primary | Low | Low | SN2 |
| Isopropyl | Secondary | High | Moderate | Less favored for SN2 |
Therefore, the acid-catalyzed cleavage of this compound with a strong nucleophilic acid like HI or HBr is predicted to predominantly yield isobutyl halide and isopropyl alcohol.
Oxidative Degradation Pathways of this compound
The degradation of ethers in the atmosphere is primarily initiated by radical species, leading to a complex series of reactions that contribute to atmospheric chemistry.
In the troposphere, the primary oxidant for ethers is the hydroxyl radical (•OH). rsc.org The reaction is initiated by the abstraction of a hydrogen atom from a C-H bond to form a water molecule and an alkyl ether radical. rsc.org For this compound, there are three potential sites for hydrogen abstraction: the methine C-H of the isopropyl group, the methylene (B1212753) C-H of the isobutyl group, and the methyl C-H groups. The reactivity of these sites towards •OH attack varies.
A study on the hydroxyl-radical-initiated oxidation of isobutyl isopropyl ether has elucidated the major degradation pathways. rsc.org The primary products observed from the subsequent reactions of the initially formed radicals include isobutyl acetate (B1210297), isopropyl acetate, and acetone (B3395972). rsc.org The formation of these products can be explained by the decomposition of the alkoxy radicals that are formed after the initial H-abstraction and subsequent reaction with oxygen.
The major reaction pathways following the formation of the three principal organic oxy radicals are summarized below rsc.org:
| Oxy Radical | Decomposition Pathway | Products | Percentage of Overall Reaction |
| (CH₃)₂C(O•)OCH₂CH(CH₃)₂ | C-C bond cleavage | Isobutyl acetate + •CH₃ | 28% |
| (CH₃)₂CHOCH(O•)CH(CH₃)₂ | C-C bond cleavage | Isopropyl formate (B1220265) + •CH(CH₃)₂ | ≤48% |
| (CH₃)₂CHOCH₂C(O•)(CH₃)₂ | Isomerization (1,5-H-atom transfer) | (CH₃)₂C•OCH₂C(OH)(CH₃)₂ | 25% |
Ethers are known to form potentially explosive peroxides upon exposure to air and light through a process called autoxidation. nih.govlibretexts.org This is a free-radical chain reaction involving the reaction of the ether with molecular oxygen. jove.com The mechanism involves the following general steps:
Initiation: A radical initiator abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a carbon-centered radical. jove.com
Propagation: This carbon radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new carbon-centered radical, continuing the chain reaction. jove.com
Termination: The reaction is terminated when two radicals combine. pearson.com
For this compound, the hydrogen atoms on the carbons alpha to the oxygen (the methine proton of the isopropyl group and the methylene protons of the isobutyl group) are particularly susceptible to abstraction. The formation of hydroperoxides can lead to the accumulation of unstable and potentially explosive compounds, a well-known hazard associated with the storage of ethers. york.ac.uk
Thermal Decomposition Studies of this compound
The thermal stability and decomposition pathways of ethers are of significant interest in various chemical processes, including their use as fuel additives and industrial solvents. The study of their pyrolysis provides fundamental insights into bond dissociation energies and reaction mechanisms at elevated temperatures.
Pyrolytic Mechanisms and Product Characterization
Direct experimental studies detailing the high-temperature pyrolytic mechanisms specifically for this compound are not extensively covered in the available scientific literature. However, the decomposition pathways can be inferred by examining studies of structurally related ethers. The thermal decomposition of ethers can proceed through different mechanisms, including intramolecular elimination and free-radical pathways.
For instance, the pyrolysis of vinyl isopropyl ether has been shown to undergo a purely intramolecular decomposition into propylene (B89431) and acetaldehyde (B116499) in the temperature range of 447–521°C. cdnsciencepub.comcdnsciencepub.com This reaction is believed to proceed through a cyclic transition state. cdnsciencepub.com At higher temperatures (e.g., 570°C), a minor decomposition pathway involving free radicals becomes apparent. cdnsciencepub.comcdnsciencepub.com This free-radical mechanism is thought to involve the initial cleavage of the ether into vinyloxy and isopropyl radicals. cdnsciencepub.com
While not a thermal decomposition, the hydroxyl-radical-initiated oxidation of isobutyl isopropyl ether provides insight into its degradation pathways. This process leads to major products through C-C bond cleavage. rsc.org The oxidation of diisobutyl ether (DIBE) primarily occurs via H-abstraction at the α-carbon position relative to the ether oxygen, forming a radical that undergoes further reactions. nih.gov
Based on these related studies, the pyrolysis of this compound would likely involve two primary competing pathways:
Concerted unimolecular elimination: This could involve a six-membered ring transition state, leading to the formation of isobutene and isopropyl alcohol, or propene and isobutyl alcohol.
Homolytic C-O bond cleavage: This free-radical pathway would generate isopropyl and isobutyl radicals, which would then undergo further reactions like disproportionation and recombination to form a complex mixture of smaller alkanes and alkenes.
The table below summarizes the decomposition products observed for a related ether.
| Reactant Ether | Decomposition Type | Temperature Range (°C) | Primary Products Identified | Source |
| Vinyl Isopropyl Ether | Thermal Pyrolysis | 447-521 | Propylene, Acetaldehyde | cdnsciencepub.com |
| Isobutyl Isopropyl Ether | OH-Radical Oxidation | Room Temperature | Isobutyraldehyde, Isopropyl formate, Acetone | rsc.org |
Kinetic and Thermodynamic Aspects of Ether Thermal Stability
The kinetics and thermodynamics of thermal decomposition are crucial for understanding the stability of an ether. The activation energy (Ea) provides a measure of the energy barrier for the decomposition reaction, with higher values indicating greater stability.
Specific kinetic and thermodynamic data for the thermal decomposition of this compound are sparse. However, data from related ethers can provide valuable context. The thermal decomposition of vinyl isopropyl ether was found to have an activation energy that is in close agreement with that of vinyl ethyl ether, suggesting a similar reaction mechanism. cdnsciencepub.comcdnsciencepub.com The negative entropy of activation observed for vinyl isopropyl ether is consistent with a cyclic transition state, where degrees of freedom are lost in forming the activated complex. cdnsciencepub.com
Thermodynamic properties such as the enthalpy of vaporization (ΔvapH°) are also relevant to thermal stability. Studies on various branched ethers have determined these values, which are essential for chemical engineering calculations.
The following table presents thermodynamic and kinetic data for several structurally similar ethers.
| Compound | Parameter | Value | Units | Source |
| tert-Butyl Isopropyl Ether (IPTBE) | Standard Molar Reaction Enthalpy (ΔH°₂₉₈) | -21.7 ± 1.6 | kJ·mol⁻¹ | acs.org |
| tert-Butyl Isopropyl Ether (IPTBE) | Apparent Activation Energy (Ea) | 70.3 - 78.4 | kJ·mol⁻¹ | acs.org |
| Isobutyl tert-Butyl Ether (IBTBE) | Enthalpy of Vaporization (ΔvapH° at 298.15 K) | 41.58 ± 0.15 | kJ·mol⁻¹ | researchgate.net |
| Di-isopropyl Ether (DIPE) | Enthalpy of Vaporization (ΔvapH° at 298.15 K) | 45.65 ± 0.47 | kJ·mol⁻¹ | researchgate.net |
| Isopropyl Acetate | Activation Energy (Ea) | 186.38 ± 5.10 | kJ·mol⁻¹ | researchgate.net |
This compound as a Solvent or Reaction Medium
Ethers are widely used as solvents in organic synthesis due to their relative inertness and ability to solvate a variety of organic compounds. The structure of an ether, particularly the steric bulk of its alkyl groups, can significantly influence its properties as a reaction medium.
Interactions in Organometallic Reactions and Grignard Chemistry
In Grignard reactions, the ether solvent plays a crucial role beyond simply dissolving the reactants. The oxygen atom of the ether acts as a Lewis base, coordinating to the magnesium atom of the Grignard reagent (R-Mg-X). vedantu.com This solvation stabilizes the organometallic compound and helps to keep it in solution. vedantu.com
While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions, other ethers have been investigated. Studies on di-isopropyl ether, which is structurally similar to this compound due to its branched alkyl groups, have shown it to be a less satisfactory solvent compared to diethyl ether. stackexchange.comilacadofsci.com The formation of Grignard reagents in di-isopropyl ether often results in lower yields. stackexchange.comilacadofsci.com For example, the preparation of ethyl magnesium bromide gave a yield of 67.5% in di-isopropyl ether, compared to 75-88% in diethyl ether. stackexchange.com This reduced efficacy is likely due to the greater steric hindrance around the oxygen atom caused by the bulky isopropyl groups, which impedes effective coordination with the magnesium center.
Given the structural similarities, it is plausible that this compound would also exhibit limitations as a solvent for Grignard reactions due to the steric bulk of its isopropyl and isobutyl groups.
The table below compares the yields of ethyl magnesium bromide in different ether solvents.
| Solvent | Yield of Ethyl Magnesium Bromide | Source |
| Diethyl Ether | 86% | ilacadofsci.com |
| Di-n-butyl Ether | 75% | ilacadofsci.com |
| Di-isopropyl Ether | 67.5% | stackexchange.com |
Influence on Chemical Reaction Kinetics and Stereoselectivity
The choice of solvent can have a profound impact on the rate and stereochemical outcome of a chemical reaction. A solvent's polarity, viscosity, and molecular structure can influence reaction kinetics by differentially stabilizing the ground states of the reactants and the transition state of the rate-determining step.
There is a lack of specific research detailing the influence of this compound on reaction kinetics and stereoselectivity. However, general principles can be applied. As a relatively non-polar, aprotic solvent, this compound would be suitable for reactions involving non-polar reactants. Its branched structure and steric bulk could play a significant role in stereoselective reactions. In processes where the transition state is sterically demanding, a bulky solvent can influence which diastereomeric transition state is favored, thereby controlling the stereochemical outcome of the product. For example, in nucleophilic substitution reactions, the mechanism can be influenced by the solvent. Ethers with only primary and secondary alkyl groups tend to react via an SN2 mechanism, where the nucleophile attacks the less hindered site. libretexts.org The bulky nature of this compound could create a specific steric environment that favors one product stereoisomer over another in asymmetric synthesis, although experimental verification is required.
Theoretical and Computational Chemistry Investigations of Isopropyl Isobutyl Ether
Quantum Chemical Calculations of Molecular Structure and Conformational Analysis
Quantum chemical calculations are fundamental to determining the geometric and electronic structure of a molecule. For isopropyl isobutyl ether, methods such as Density Functional Theory (DFT) are employed to predict its most stable conformations. The molecule's rotational freedom around the C-O bonds allows for multiple spatial arrangements of its isopropyl and isobutyl groups.
Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating specific dihedral angles. These calculations identify local energy minima, which correspond to stable conformers, and the energy barriers that separate them. For this compound, the key dihedral angles are those around the C-O-C-C linkages. The results of such an analysis reveal the relative populations of different conformers at a given temperature and provide optimized geometric parameters like bond lengths and angles. While detailed conformational analyses specifically for this compound are not extensively published, the standard computational methodologies are well-established. A typical calculation would provide the structural parameters for the lowest energy conformer.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(isopropyl)-O | ~1.42 Å |
| Bond Length | O-C(isobutyl) | ~1.41 Å |
| Bond Angle | C-O-C | ~112° |
| Dihedral Angle | C-C-O-C | ~180° (anti) or ~60° (gauche) |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, a significant reaction pathway is its atmospheric oxidation initiated by hydroxyl (OH) radicals. rsc.org Experimental studies have identified the major products of this reaction, suggesting that the initial step is the abstraction of a hydrogen atom from the ether molecule by the OH radical. rsc.org Computational methods can model this process with high accuracy.
The this compound molecule presents several distinct sites for hydrogen abstraction:
The tertiary C-H bond on the isopropyl group.
The secondary C-H bond on the isobutyl group.
Primary C-H bonds on the various methyl groups.
For each potential hydrogen abstraction pathway, a unique transition state (TS) exists, which represents the maximum energy point along the reaction coordinate. Computational chemists use algorithms to locate these TS structures on the potential energy surface. A key characteristic of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path (e.g., the transfer of the hydrogen atom from the carbon to the oxygen of the OH radical). The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.
Once the structures of the reactants, transition states, and products are optimized, their energies can be calculated. The activation energy (Ea) for each pathway is determined as the energy difference between the transition state and the initial reactants. A lower activation energy implies a faster reaction rate. By calculating the activation energies for hydrogen abstraction from each unique site on this compound, the preferred reaction channels can be identified. rsc.org This theoretical prediction can then be compared with experimental product distribution data. rsc.org For instance, abstraction from the tertiary C-H group is generally expected to have the lowest activation barrier due to the greater stability of the resulting tertiary radical.
| Abstraction Site | Resulting Radical | Predicted Relative Activation Energy | Experimental Support |
|---|---|---|---|
| (CH₃)₂CH-O-R | Tertiary | Lowest | Major reaction channel based on product yields. rsc.org |
| R-O-CH₂CH(CH₃)₂ | Secondary | Intermediate | Significant contribution to product formation. rsc.org |
| CH₃- or -(CH₃)₂ | Primary | Highest | Minor reaction channels. rsc.org |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations typically focus on single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules. An MD simulation of liquid this compound would model the interactions between hundreds or thousands of ether molecules over time, governed by a classical force field (e.g., OPLS-AA or AMBER).
These simulations can provide detailed insights into the bulk properties of the liquid, such as density and viscosity. Furthermore, they can characterize the intermolecular interactions that define the liquid's structure. Analysis of radial distribution functions (RDFs) from the simulation can reveal how the molecules pack together and the average distances between different parts of the molecules. MD simulations can also be used to study this compound as a solvent, modeling its interactions with solute molecules and providing a microscopic view of solvation shells and hydrophobic effects. While specific MD studies on this ether are not prominent in the literature, the methodology is widely applied to similar organic liquids. nih.gov
Structure-Activity Relationship (SAR) Studies Applied to Ether Reactivity
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their chemical reactivity or biological activity. uni-bonn.de In the context of ether reactivity, computational SAR can be a powerful predictive tool. For a series of related ethers, one could develop a quantitative structure-activity relationship (QSAR) model to predict their reactivity towards, for example, OH radical attack.
Such a study applied to branched ethers like this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be structural (e.g., steric hindrance parameters), electronic (e.g., calculated partial atomic charges), or quantum mechanical (e.g., the energy of the highest occupied molecular orbital, HOMO). These descriptors would then be statistically correlated with an experimental or computationally determined measure of reactivity, such as the reaction rate constant or activation energy. researchgate.netpuce.edu.ec A successful SAR model could then be used to estimate the atmospheric lifetime or reactivity of other similar ethers for which experimental data is unavailable.
Advanced Analytical Methodologies for Isopropyl Isobutyl Ether Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of isopropyl isobutyl ether, offering non-destructive methods to probe its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the protons on carbons adjacent to the ether oxygen are deshielded and thus shifted downfield, typically appearing in the 3.4–4.5 ppm region. pressbooks.publibretexts.org For this compound, specific chemical shifts can be predicted. The methine proton of the isopropyl group (-O-CH(CH₃)₂) is expected to be the most downfield signal due to the direct attachment to the oxygen. The methylene (B1212753) protons of the isobutyl group (-O-CH₂-CH(CH₃)₂) will also be downfield, while the other protons will appear further upfield. libretexts.org
Similarly, in ¹³C NMR spectroscopy, the carbon atoms directly bonded to the ether oxygen exhibit a significant downfield shift, typically absorbing in the 50–80 ppm range. pressbooks.publibretexts.org This allows for clear identification of the carbons in the immediate vicinity of the ether linkage.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|
| ¹H | -O-CH(CH₃)₂ | ~3.6 | septet |
| -O-CH(CH₃)₂ | ~1.1 | doublet | |
| -O-CH₂-CH(CH₃)₂ | ~3.2 | doublet | |
| -O-CH₂-CH(CH₃)₂ | ~1.9 (CH), ~0.9 (CH₃) | multiplet (CH), doublet (CH₃) | |
| ¹³C | -O-CH(CH₃)₂ | ~70 | |
| -O-CH(CH₃)₂ | ~22 | ||
| -O-CH₂-CH(CH₃)₂ | ~78 | ||
| -O-CH₂-CH(CH₃)₂ | ~28 (CH), ~19 (CH₃) |
Beyond structural confirmation, NMR is pivotal in mechanistic studies. Techniques such as deuterium (B1214612) labeling can be used to trace the pathways of reactants. For instance, in reactions involving ether cleavage or formation, substituting a proton with deuterium allows researchers to follow the atom's transfer, providing experimental evidence for a proposed reaction mechanism. sapub.org
Vibrational Spectroscopy (IR and Raman) in Ether Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. Ethers are characterized by a strong, prominent C-O-C stretching vibration in the IR spectrum, which typically appears in the range of 1050–1150 cm⁻¹. pressbooks.pub This absorption is a key diagnostic feature for identifying the ether linkage in this compound. libretexts.org Other absorptions in the IR spectrum include the typical C-H stretching and bending vibrations from the alkyl groups. libretexts.org
Raman spectroscopy provides complementary information. The C-O-C symmetric stretch is also observable in the Raman spectrum. For related structures like isopropanol (B130326), a major characteristic peak assigned to the C-C-O vibration is observed around 820 cm⁻¹, which can serve as an analogue for identifying similar structural motifs in this compound. researchgate.net
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-O-C Stretch (Asymmetric) | IR | 1050 - 1150 | Strong |
| C-C-O Stretch | Raman | ~820 (by analogy) | Medium-Strong |
| sp³ C-H Stretch | IR / Raman | 2850 - 3000 | Strong |
Mass Spectrometry (MS) for Fragmentation Analysis and Identification
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (molecular weight: 116.20 g/mol ), the molecular ion peak (M⁺) at m/z 116 would be expected in an electron ionization (EI) mass spectrum. nist.govnih.gov
The fragmentation of ethers is dominated by two main pathways: cleavage of the C-O bond (heterolytic cleavage) and cleavage of a C-C bond alpha to the oxygen (alpha-cleavage). youtube.comlibretexts.org
Alpha-Cleavage: This involves the homolytic cleavage of a C-C bond adjacent to the oxygen, which is a major fragmentation pathway. For this compound, this can lead to the loss of a methyl radical (•CH₃) from the isopropyl group or an isopropyl radical (•CH(CH₃)₂) from the isobutyl group, resulting in stable oxonium ions.
Heterolytic Cleavage: This involves the breaking of one of the C-O bonds to form a carbocation and an alkoxide radical. This pathway can generate an isopropyl cation (m/z 43) or an isobutyl cation (m/z 57). youtube.com
| m/z | Proposed Fragment Ion | Origin Pathway |
|---|---|---|
| 116 | [C₇H₁₆O]⁺• | Molecular Ion (M⁺) |
| 101 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl from isopropyl group) |
| 73 | [CH₃CH₂CH₂OCH₂]⁺ or [(CH₃)₂CHOCH₂]⁺ | Alpha-cleavage variant |
| 57 | [CH₂(CH)CH₃]⁺ | Heterolytic cleavage (isobutyl cation) |
| 43 | [CH(CH₃)₂]⁺ | Heterolytic cleavage (isopropyl cation) |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) Method Development and Validation for Ethers
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons. forensicresources.orgforensicresources.org
Method development involves optimizing several parameters. The choice of the stationary phase is critical for achieving good separation. A non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS) or a cyanopropylphenyl phase (e.g., DB-624), is often suitable for ether analysis. forensicresources.orglew.ro The oven temperature program is optimized to ensure adequate separation of the analyte from other volatile components within a reasonable analysis time. forensicresources.org
Method validation, following guidelines from bodies like the International Conference on Harmonization (ICH), ensures the reliability of the analytical procedure. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rasayanjournal.co.in
| Parameter | Typical Setting |
|---|---|
| Column | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature (FID) | 300 °C |
| Oven Program | Initial temp 40-80 °C, ramp at 10-20 °C/min to a final temp of ~280 °C |
| Injection Mode | Split |
High-Performance Liquid Chromatography (HPLC) Applications in Ether-Related Systems
While GC is the dominant technique for analyzing simple aliphatic ethers, High-Performance Liquid Chromatography (HPLC) can be applied in specific scenarios. Since this compound lacks a strong UV chromophore, detection can be a challenge. A refractive index detector (RID) or derivatization to introduce a UV-active group would be necessary.
HPLC is particularly useful for analyzing ethers within complex, non-volatile matrices or for monitoring reactions where other components are non-volatile. Reversed-phase HPLC (RP-HPLC) is the most common mode. moravek.com For separating aliphatic compounds, a C18 stationary phase is frequently used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). moravek.comnih.gov The composition of the mobile phase is a critical parameter that must be optimized to achieve the desired separation. phenomenex.com While not the primary method for a volatile compound like this compound, HPLC remains a valuable tool in the broader context of ether-related systems, especially when dealing with polar or non-volatile analytes in the same mixture. hplc.eu
Hyphenated Analytical Approaches for Comprehensive Ether Analysis (e.g., GC-MS)
Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the comprehensive analysis of organic compounds like this compound. These techniques offer enhanced selectivity and sensitivity, providing both separation and identification capabilities in a single analysis. The most prominent and widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds, including ethers, is Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry couples the superior separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. In this technique, a sample containing this compound is first vaporized and introduced into the gas chromatograph. Here, the components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns of ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification.
The analysis of fuel oxygenates, a class of compounds that includes this compound, is a common application of GC-MS. Regulatory methods, such as the US EPA Method 8260B, are often employed for the determination of volatile organic compounds, including ethers, in various matrices. gcms.cz These methods typically utilize a purge-and-trap or headspace sample introduction system to extract and concentrate volatile compounds from a sample before introducing them into the GC-MS system. ingenieria-analitica.com
For the analysis of ethers like this compound, specific GC columns are chosen to achieve optimal separation from other components in a complex mixture, such as gasoline. A common choice is a non-polar or mid-polar capillary column. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points.
The mass spectrum of this compound is expected to show fragmentation patterns characteristic of ethers. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the C-O bond. libretexts.org For this compound, this would likely result in the formation of stable carbocations. For instance, alpha-cleavage could lead to the loss of an isopropyl or isobutyl radical, resulting in characteristic fragment ions. The fragmentation of a structurally similar compound, n-butyl isopropyl ether, shows significant peaks that can be attributed to such fragmentation pathways. pearson.com A video analysis of the mass spectrometry of aliphatic ethers further details these common fragmentation patterns. youtube.com
The following table provides an example of typical GC-MS parameters that could be adapted for the analysis of this compound, based on methods used for other fuel oxygenates. ingenieria-analitica.com
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rxi®-1301Sil MS (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial hold at 40°C, then ramp to 200°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-350 amu |
Detailed Research Findings
Research on the analysis of fuel oxygenates in gasoline and environmental samples provides valuable insights into the application of GC-MS for ether analysis. Studies have demonstrated the effectiveness of multidimensional gas chromatography (MDGC) for the complete separation of oxygenated compounds from the complex hydrocarbon matrix of gasoline. americanlaboratory.com This technique utilizes two different GC columns to achieve enhanced resolution.
The analysis of various ethers in different matrices has been well-documented. For instance, the analysis of glycol ethers has been optimized using specific cyano-based GC columns for faster run times and better resolution of isomers. gcms.cz While not directly this compound, these studies on related ether compounds showcase the advanced analytical methodologies available for comprehensive ether analysis. The retention times of various organic solvents, including some ethers, have been tabulated for different GC columns, which can aid in method development for new analytes. glsciences.comglsciences.com
The fragmentation patterns of various ethers under electron impact ionization have been studied to facilitate their identification in complex mixtures. The mass spectra of ethers are characterized by specific cleavage patterns that are dependent on the structure of the alkyl groups attached to the oxygen atom. libretexts.org For example, the mass spectrum of sec-butyl isopropyl ether, a C7 isomer of this compound, is available in the NIST WebBook and can serve as a reference for expected fragmentation. nist.gov
The following interactive data table summarizes the mass spectral data for sec-butyl isopropyl ether, which can provide an indication of the types of fragments that might be observed for this compound.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment Ion |
| 43 | 100% | [C3H7]+ (Isopropyl cation) |
| 45 | High | [C2H5O]+ |
| 57 | Moderate | [C4H9]+ (Butyl cation) |
| 73 | Moderate | [C4H9O]+ |
| 101 | Low | [M-CH3]+ |
| 116 | Low | [M]+ (Molecular ion) |
This comprehensive approach, combining efficient chromatographic separation with detailed mass spectral information, makes GC-MS a powerful tool in the research and analysis of this compound.
Applications of Isopropyl Isobutyl Ether in Specialized Chemical Processes and Synthesis
Role as a Specialized Solvent in Organic Synthesis
The primary utility of ethers in organic synthesis is their role as solvents. youtube.com Characterized by an oxygen atom bonded to two alkyl or aryl groups, ethers are generally unreactive, making them excellent media for a wide range of reactions. youtube.comwikipedia.org They are typically aprotic, meaning they lack acidic protons and cannot act as hydrogen-bond donors, which is a critical feature for many sensitive chemical transformations. masterorganicchemistry.com Isopropyl isobutyl ether, with its molecular formula C₇H₁₆O, fits this profile, offering a specific boiling point and polarity that can be advantageous in certain synthetic contexts.
The chemical inertness of the ether linkage is paramount in reactions involving highly reactive reagents that are sensitive to moisture or protic solvents. youtube.com Ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are standard solvents for organometallic reactions, including the preparation of Grignard reagents and organolithium compounds. These reagents are powerful bases and nucleophiles that would be quenched by protic solvents like water or alcohols. The aprotic nature of this compound makes it a suitable medium for such transformations, preventing the decomposition of sensitive intermediates.
Furthermore, the handling of air- and moisture-sensitive compounds often requires anhydrous solvents packaged to prevent atmospheric exposure. pitt.edu The solvency characteristics of ethers allow them to dissolve a broad spectrum of both polar and non-polar substances, facilitating homogenous reaction conditions for sensitive substrates. youtube.com The use of specialized techniques, such as Schlenk lines or glove boxes, in conjunction with anhydrous ether solvents, is standard practice for maintaining an inert atmosphere throughout a chemical synthesis. pitt.edu
The synthesis of complex molecules, such as natural products and pharmaceuticals, often involves multi-step sequences where solvent choice is critical for yield and purity. Ethers are frequently employed in these syntheses due to their compatibility with a wide array of functional groups and reaction conditions. One of the foundational methods for creating the ether linkage itself, the Williamson ether synthesis, is a versatile tool for building complex molecular architectures. youtube.com This reaction, which involves an alkoxide reacting with a primary alkyl halide, can be used to introduce the ether functional group into a larger molecule, and the reaction itself is often performed in an ether solvent like THF or diethyl ether.
In the context of synthesizing ether lipids, which are bioactive compounds with important physiological roles, protecting group strategies and specific alkylation steps are often carried out in ether-based solvent systems to ensure selectivity and high yields. beilstein-journals.org While direct literature on the use of this compound in these specific total syntheses is scarce, its properties are analogous to other branched ethers used for these purposes. Its moderate boiling point (98 °C) allows for reactions to be conducted at elevated temperatures without requiring high-pressure apparatus, while still being volatile enough for easy removal during product work-up and purification. stenutz.eu
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Diisopropyl Ether (DIPE) |
|---|---|---|---|---|
| Molecular Formula | C₇H₁₆O | C₄H₁₀O | C₄H₈O | C₆H₁₄O |
| Molecular Weight (g/mol) | 116.20 | 74.12 | 72.11 | 102.17 |
| Boiling Point (°C) | 98 | 34.6 | 66 | 68.3 |
| Structure Type | Asymmetrical, Branched | Symmetrical, Linear | Cyclic | Symmetrical, Branched |
Contribution to Chemical Extraction and Separation Technologies
The physical properties of ethers, particularly their limited miscibility with water and their ability to dissolve a wide range of organic compounds, make them highly effective in extraction and separation processes. youtube.com These techniques are fundamental in both laboratory-scale research and industrial chemical production for isolating and purifying products from complex mixtures.
Liquid-liquid extraction (LLE) is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases. youtube.com Ethers are frequently used as the organic phase for extracting organic analytes from an aqueous matrix. For example, systems involving acetic acid, water, and isopropyl ether are used in LLE processes where the ether selectively dissolves the acetic acid from the water layer. youtube.com
The process leverages the chemical affinity of the solute for the solvent over the carrier liquid. youtube.com this compound, with its hydrophobic alkyl chains and polar oxygen atom, can effectively solvate a variety of organic molecules while maintaining low solubility in water. In some industrial processes, separating mixtures of alcohols and ethers, such as isopropanol (B130326) and isopropyl ether, can be challenging due to the formation of azeotropes. researchgate.net Specialized LLE methods using ionic liquids as extracting agents have been developed to overcome this, demonstrating the intricate role of solvent selection in achieving efficient separation. researchgate.netwipo.int
Solid-phase extraction (SPE) is a technique used for sample preparation that isolates and concentrates analytes from a liquid sample by adsorbing them onto a solid sorbent. libretexts.orgwikipedia.org The choice of solvents for conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte is critical to the success of the separation.
In normal-phase SPE, a polar stationary phase is used to retain polar analytes from a non-polar sample matrix. sigmaaldrich.com Ethers like diethyl ether are commonly used as components of the non-polar mobile phase. sigmaaldrich.com The procedure involves conditioning the polar sorbent (e.g., silica) with a non-polar solvent, loading the sample dissolved in a non-polar solvent, washing with a non-polar solvent to remove impurities, and finally eluting the desired polar analyte with a more polar solvent. wikipedia.org this compound could function effectively in such a system, serving as a non-polar solvent for sample dissolution and washing steps, helping to ensure that only the target polar compounds are retained on the stationary phase for later collection. sigmaaldrich.com
Influence in Polymerization Chemistry (Drawing from related ether research)
Ethers play a multifaceted role in the field of polymer chemistry. They can act as monomers, form the linkages of a polymer backbone, or serve as solvents or reaction initiators for polymerization processes. youtube.comyoutube.com Polyethers, which are polymers containing ether linkages in their main chain, are an important class of materials with diverse applications, including polyethylene (B3416737) glycol (PEG) used in pharmaceuticals and polyurethanes. wikipedia.orgrsc.org
While this compound is not typically used as a monomer, its role as a solvent or initiator in polymerization is plausible, drawing parallels from related ether compounds. For instance, research has demonstrated that a complex of aluminum chloride (AlCl₃) and isopropyl ether can act as an effective co-initiator for the synthesis of highly reactive polyisobutylene (B167198) in microflow systems. dntb.gov.ua This indicates that the ether's oxygen atom can coordinate with Lewis acids to form active catalytic species that initiate cationic polymerization.
Furthermore, the synthesis of polymers can occur through various mechanisms, including step-growth polymerization where ether linkages are formed. youtube.com Cyclic ethers are often used to create polymers like epoxy resins. youtube.com The general inertness and appropriate boiling range of ethers make them suitable solvents for many polymerization reactions, allowing for effective temperature control and dissolution of both the monomer and the resulting polymer.
Insights from Cationic Polymerization of Vinyl Ethers
Generally, ethers can act as electron donors, forming complexes with the initiator or the propagating species. This can moderate the reactivity of the carbocation, potentially leading to a more controlled or "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Different ethers, with varying steric bulk and basicity, can exert distinct effects on the polymerization process. For instance, bulkier ethers might influence the stereochemistry of the polymer chain, affecting its tacticity.
Despite the general understanding of the role of ethers, specific research detailing the impact of this compound on the cationic polymerization of vinyl ethers is not present in the current body of scientific literature. Therefore, no specific insights into its particular effects can be provided.
Effects on Polymerization Kinetics and Microstructural Control
The kinetics of cationic polymerization are complex and can be significantly altered by the reaction medium. An ideal additive might slow down the propagation rate just enough to suppress undesirable side reactions, such as chain transfer to the monomer, which can limit the achievable molecular weight. Furthermore, additives can play a crucial role in controlling the microstructure of the polymer, particularly its stereoregularity (tacticity). The arrangement of the alkoxy side groups along the polymer backbone (isotactic, syndiotactic, or atactic) has a profound impact on the physical properties of the material, such as its crystallinity and melting point.
In the absence of any published research on the use of this compound in this context, it is not possible to present any detailed research findings or data tables concerning its effects on polymerization kinetics and microstructural control. The scientific community has not yet explored or reported on the specific consequences of introducing this compound into the cationic polymerization of vinyl ethers. Consequently, there is no data available to populate tables on reaction conditions, monomer conversion rates, polymer molecular weights, polydispersity indices, or tacticity measurements related to the use of this specific ether.
Environmental Chemistry and Degradation Pathways of Isopropyl Isobutyl Ether
Biodegradation Studies of Ethers in Natural and Engineered Systems
The biodegradation of ether compounds is a critical process determining their persistence in soil and aquatic environments. The ether bond's high dissociation energy (approximately 360 kJ mol⁻¹) makes these compounds generally recalcitrant to degradation nih.gov. While extensive research exists on the biodegradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and cyclic ethers, specific studies on isopropyl isobutyl ether are scarce. However, insights can be drawn from research on structurally similar ethers.
Microbial degradation of ethers is often initiated by monooxygenase enzymes, such as cytochrome P450 monooxygenases nih.govresearchgate.net. These enzymes catalyze the hydroxylation of a carbon atom adjacent to the ether oxygen researchgate.netresearchgate.net. This initial oxidation step forms an unstable hemiacetal intermediate, which then spontaneously or enzymatically cleaves, breaking the ether bond nih.govresearchgate.net. This process typically yields an alcohol and an aldehyde or ketone.
For instance, the aerobic biodegradation of ethyl tert-butyl ether (ETBE) is initiated by the hydroxylation of the ethoxy carbon, leading to intermediates like acetaldehyde (B116499) and tert-butyl alcohol researchgate.net. Similarly, various Rhodococcus and Pseudomonas species have been shown to degrade a range of ethers by attacking the Cα position relative to the oxygen atom nih.govnih.gov. However, some studies have shown that certain ether structures are highly resistant to microbial attack. In one study, 20 bacterial isolates capable of degrading various ethers were unable to utilize diisopropyl ether, a compound structurally similar to this compound nih.gov. This suggests that the branched isopropyl group may hinder enzymatic action.
The persistence of an organic compound in the environment is a function of its resistance to abiotic and biotic degradation processes. Given the chemical stability of the ether linkage and the potential resistance to microbial degradation suggested by studies on analogous compounds, this compound is expected to be relatively persistent in the environment nih.gov.
The environmental fate of many fuel ethers, such as MTBE, demonstrates significant persistence in groundwater due to their high water solubility and slow biodegradation rates frtr.govnih.gov. While this compound's specific environmental persistence has not been extensively documented, the lack of evidence for robust microbial degradation pathways for similar branched, acyclic ethers suggests it may persist in subsurface environments if released nih.gov. Transformation, when it occurs, would likely proceed slowly via the oxidative pathways described above, initiated by microorganisms possessing suitable monooxygenase enzyme systems.
Future Research Directions and Emerging Areas for Isopropyl Isobutyl Ether Studies
Development of Novel and Sustainable Synthesis Routes for Ethers
The traditional synthesis of asymmetrical ethers like isopropyl isobutyl ether often relies on methods like the Williamson ether synthesis, which can generate significant waste and require harsh reaction conditions. eurekalert.org Future research is increasingly focused on developing greener, more atom-economical, and sustainable synthetic pathways.
A significant area of development is the move towards heterogeneous catalysis, which simplifies catalyst separation and reuse. labinsights.nl Research into alternative methods such as sonochemical and microwave-assisted reactions is also gaining traction, as these techniques are often more energy-efficient and can lead to higher yields with minimal use of hazardous solvents. labinsights.nl Another promising avenue is the synthesis of ethers from renewable resources. For instance, processes are being developed to create bio-based vinyl ethers from carbohydrates, which can then be used as monomers for polymerization. nih.gov The conversion of materials derived from biomass into valuable ethers represents a critical step towards a more sustainable chemical industry. eurekalert.org
Table 1: Comparison of Ether Synthesis Methodologies
| Synthesis Method | Traditional Approach (e.g., Williamson) | Emerging Sustainable Routes |
|---|---|---|
| Starting Materials | Alkoxides and alkyl halides | Esters, alcohols, biomass-derived carbohydrates eurekalert.orgnih.gov |
| Catalysis | Often requires strong bases in stoichiometric amounts | Heterogeneous catalysts, biocatalysts labinsights.nl |
| Reaction Conditions | Can require harsh conditions and anhydrous solvents | Milder conditions, atmospheric pressure, potential for solvent-free reactions eurekalert.orgsmolecule.com |
| Byproducts/Waste | Salt byproducts, solvent waste | Water is often the primary byproduct, minimal waste eurekalert.org |
| Sustainability | Lower; relies on petrochemical feedstocks | Higher; potential for renewable feedstocks and catalyst recycling eurekalert.orgnih.gov |
Future work specific to this compound could involve adapting these green methodologies, such as the direct hydrodeoxygenation of a suitable ester using a recyclable catalyst, to create a more environmentally benign production process. eurekalert.org
Exploration of Advanced Catalytic Systems for Ether Functionalization
Beyond synthesis, the functionalization of the ether molecule itself is a key research area for creating more complex and valuable chemicals. The C-H bonds in ethers, particularly those adjacent to the oxygen atom (α-positions), are targets for selective chemical transformations.
Recent breakthroughs include the development of electrophotocatalytic systems. For example, a trisaminocyclopropenium (TAC) ion has been shown to catalyze the C-H functionalization of ethers with high regioselectivity under mild conditions, using a combination of electrical and photochemical energy. nih.govacs.org This method avoids the need for external chemical oxidants and allows for the coupling of ethers with various molecules, including isoquinolines, alkenes, and pyrazoles. nih.gov
Another advanced approach involves metal-catalyzed cross-coupling reactions. Nickel-catalyzed borylation, for instance, has demonstrated the ability to selectively cleave and functionalize C-O bonds in ethers, with the reaction's site-selectivity being intriguingly dependent on the boron reagent used. acs.org Researchers have also reported on zirconium oxide-supported platinum-molybdenum catalysts that efficiently convert esters into unsymmetrical ethers under mild conditions, a process that is both clean and efficient. eurekalert.org
Table 2: Advanced Catalytic Strategies for Ether Functionalization
| Catalytic System | Description | Potential Application for this compound |
|---|---|---|
| Electrophotocatalysis (TAC ion) | Uses light and electricity to activate C-H bonds for coupling reactions with high regioselectivity. nih.govacs.org | Selective functionalization at the α-positions to create new derivatives. |
| Zirconium Oxide-Supported Pt-Mo | Promotes the direct, clean conversion of esters to ethers using hydrogen. eurekalert.org | Sustainable synthesis route from ester precursors. |
| Nickel-Catalyzed Borylation | Enables site-selective functionalization of C-O bonds depending on the boron reagent. acs.org | Controlled cleavage and derivatization to form new organoboron compounds. |
Applying these advanced catalytic systems to this compound could pave the way for its use as a building block in the synthesis of fine chemicals and pharmaceuticals.
Computational Design and Predictive Modeling for New Ether-Based Materials
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials. mpie.demedium.com By modeling the behavior of molecules at the atomic level, researchers can predict the properties of new ether-based materials before they are synthesized, saving significant time and resources. medium.com
Methods like Density Functional Theory (DFT) can be used to study the electronic structure of ethers and predict their reactivity and physical properties. medium.comresearchgate.net This knowledge is crucial for designing novel catalysts or predicting how an ether-based solvent will behave in a specific reaction. researchgate.net Furthermore, the rise of machine learning and artificial intelligence offers a data-driven approach to materials discovery. magnusconferences.comyoutube.com By training algorithms on existing data from known materials, researchers can predict the properties of new, unsynthesized compounds and optimize manufacturing processes. magnusconferences.comyoutube.com
For this compound, computational modeling could be used to:
Predict its performance as a component in new fuel blends or as a specialty solvent.
Design polymers or other materials incorporating the this compound structure to achieve desired properties like flexibility or thermal stability.
Simulate reaction pathways for its synthesis or functionalization to identify optimal conditions and catalyst structures. ethz.ch
This in-silico approach allows for the rapid screening of possibilities, guiding experimental work toward the most promising candidates for innovative materials. mpie.de
Innovation in Analytical Methodologies for Complex Ether Mixtures
As the synthesis and application of ethers become more sophisticated, the need for advanced analytical techniques to characterize complex mixtures becomes paramount. The analysis of reaction products, industrial process streams, or environmental samples containing various ether isomers and related compounds requires powerful and precise methodologies.
Modern analytical chemistry offers a suite of tools capable of tackling this complexity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating the components of a mixture. theindustryleaders.org When coupled with mass spectrometry (MS), these techniques provide unparalleled precision in identifying and quantifying individual compounds, even at trace levels. theindustryleaders.orgpreprints.org
A particularly powerful tool for analyzing highly complex organic mixtures, such as bio-oils or the products of catalytic reactions, is Fourier transform ion cyclotron resonance mass spectrometry (FTICR MS). acs.org Its ultrahigh resolution allows for the assignment of a unique molecular formula to thousands of distinct compounds in a single sample without prior separation, providing deep insight into the composition and reactivity of complex chemical systems. acs.org Combining these high-resolution techniques can help researchers understand the intricate details of ether reactions, identify minor byproducts, and ensure the purity of the final product. acs.org
Identification of Undiscovered Industrial and Synthetic Applications
While the potential of this compound as a fuel additive has been a primary focus, its unique combination of branched alkyl groups suggests a range of undiscovered applications. Ethers are a versatile class of compounds with established roles across numerous industries, including pharmaceuticals, plastics, perfumes, and as industrial solvents. labinsights.nlresearchgate.netck12.orgdntb.gov.ua
Future research could explore the following potential applications for this compound:
Specialty Solvent: Its specific polarity and boiling point might make it an ideal solvent for certain organic reactions, extractions, or as a component in cleaning agents. researchgate.netcnchemshop.com Ethers are valued for their stability and ability to dissolve a wide range of non-polar and polar substances. labinsights.nl
Chemical Intermediate: It could serve as a precursor in the synthesis of more complex molecules. The branched structure could be leveraged to introduce specific steric properties in the production of pharmaceuticals, agrochemicals, or polymers. researchgate.netdntb.gov.ua
Performance Fluids: Ethers are used in applications such as refrigerants and lubricating oil additives. researchgate.netyoutube.com The physical properties of this compound could make it suitable for use in specialized heat transfer fluids or as a dewaxing extractant. researchgate.netdntb.gov.ua
Polymer and Resin Modifier: Compounds like vinyl isobutyl ether are used as monomers and modifiers in the production of adhesives, coatings, and plastics. nih.gov Research could investigate the incorporation of this compound into polymer chains to modify their physical properties.
The identification of new applications will depend on a thorough characterization of its physical and chemical properties and exploring its reactivity in a wide range of chemical transformations.
Q & A
Q. What are the standard methods for synthesizing isopropyl isobutyl ether in a laboratory setting?
The synthesis of this compound typically employs the Williamson ether synthesis, involving nucleophilic substitution between an alkoxide (e.g., isobutyl alkoxide) and an alkyl halide (e.g., isopropyl bromide). Key steps include:
- Reaction conditions : Anhydrous solvents (e.g., tetrahydrofuran or diethyl ether) and a base (e.g., sodium hydride) to generate the alkoxide intermediate. Temperature control (40–60°C) minimizes side reactions .
- Purification : Fractional distillation under reduced pressure to isolate the product, with purity verified via gas chromatography (GC) .
- Safety : Use inert atmosphere to prevent peroxide formation, a common hazard with ethers .
Q. How can researchers determine the purity and structural integrity of this compound post-synthesis?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and detect impurities (e.g., residual solvents) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile byproducts .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (e.g., ether C-O-C stretch at ~1100 cm) .
Document analytical parameters (e.g., column type, temperature gradients) to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in experimental settings?
- Peroxide mitigation : Test for peroxides using potassium iodide/starch strips; purify via alumina column if detected .
- Ventilation : Use fume hoods to avoid inhalation, given its low flash point (-28°C) .
- Storage : Keep in dark, airtight containers with stabilizers (e.g., BHT) to inhibit oxidation .
Advanced Research Questions
Q. How should researchers design experiments to measure the thermodynamic properties (e.g., vapor-liquid equilibrium) of this compound?
- Equipment : Use a recirculating equilibrium still to measure isobaric vapor-liquid equilibrium (VLE) at 101.3 kPa .
- Data collection : Record temperature and composition (via GC) for binary or ternary systems (e.g., with alcohols or acetates).
- Validation : Compare results with predictive models (e.g., UNIFAC) and statistical tests (e.g., ANOVA) to assess deviations .
Q. What methodologies resolve contradictions in reported reactivity of this compound under acidic conditions?
- Systematic replication : Repeat experiments using identical catalysts (e.g., HSO) and concentrations from conflicting studies.
- Analytical rigor : Employ in-situ techniques (e.g., Raman spectroscopy) to monitor reaction intermediates .
- Meta-analysis : Evaluate solvent purity, moisture levels, and reaction vessel materials across studies, as these variables often explain discrepancies .
Q. How can computational chemistry enhance the understanding of this compound’s solvation effects in non-polar media?
- Molecular Dynamics (MD) simulations : Model solvent-solute interactions using force fields (e.g., OPLS-AA) to predict partition coefficients .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction optimization .
- Validation : Cross-check computational results with experimental solubility data in solvents like cyclohexane or toluene .
Q. What advanced statistical approaches are recommended for analyzing kinetic data in etherification reactions involving this compound?
- Non-linear regression : Fit rate constants to kinetic models (e.g., pseudo-first-order) using software like MATLAB or Python’s SciPy .
- Error propagation analysis : Quantify uncertainty in activation energy calculations due to temperature measurement errors .
- Multivariate analysis : Identify confounding variables (e.g., catalyst deactivation) via principal component analysis (PCA) .
Methodological Best Practices
- Data presentation : Use tables for VLE data (e.g., temperature vs. mole fraction) and figures for kinetic curves, adhering to IUPAC formatting guidelines .
- Ethical compliance : Document safety protocols and obtain IRB approval if human subjects are involved in exposure studies .
- Replication : Share detailed synthetic procedures and raw data in supplementary materials to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
